molecular formula C10H14O B14395469 (3aR)-Octahydro-1H-1,5-methanoinden-8-one CAS No. 87507-62-8

(3aR)-Octahydro-1H-1,5-methanoinden-8-one

Cat. No.: B14395469
CAS No.: 87507-62-8
M. Wt: 150.22 g/mol
InChI Key: HOAQFJFDQZOSQC-LJSVPSOQSA-N
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Description

(3aR)-Octahydro-1H-1,5-methanoinden-8-one is a chemical compound with a unique structure that includes a bicyclic framework. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR)-Octahydro-1H-1,5-methanoinden-8-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydrogenation of a precursor compound under specific conditions to achieve the desired stereochemistry. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors where the precursor compounds are subjected to hydrogenation in the presence of catalysts. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(3aR)-Octahydro-1H-1,5-methanoinden-8-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(3aR)-Octahydro-1H-1,5-methanoinden-8-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (3aR)-Octahydro-1H-1,5-methanoinden-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    (3aR,4S,6aS)-4-methoxy-tetrahydro-furo[3,4-b]furan-2-one: This compound shares a similar bicyclic structure but differs in functional groups and stereochemistry.

    (3R,3aS,6aR)-hexahydro-furo[2,3-b]furan-3-ol: Another compound with a similar framework but different functional groups and applications.

Uniqueness

(3aR)-Octahydro-1H-1,5-methanoinden-8-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

87507-62-8

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(6R)-tricyclo[4.3.1.03,7]decan-2-one

InChI

InChI=1S/C10H14O/c11-10-7-2-3-8-6(5-7)1-4-9(8)10/h6-9H,1-5H2/t6-,7?,8?,9?/m1/s1

InChI Key

HOAQFJFDQZOSQC-LJSVPSOQSA-N

Isomeric SMILES

C1CC2C3[C@H]1CC(C2=O)CC3

Canonical SMILES

C1CC2C3C1CC(C2=O)CC3

Origin of Product

United States

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